阿塔普罗斯特
描述
Ataprost: is a synthetic compound known for its potent pharmacological properties. It is an orally active analogue of Carboprostacyclin and is recognized for its ability to inhibit ADP-induced platelet aggregation and alleviate coronary spasm . Ataprost is primarily used in the treatment of cardiovascular diseases, immune system diseases, and respiratory diseases .
科学研究应用
Ataprost has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and as a reagent in synthetic chemistry.
Biology: Studied for its effects on platelet aggregation and coronary spasm.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control.
作用机制
Ataprost exerts its effects by acting as a prostaglandin I2 receptor agonist. It binds to the prostaglandin I2 receptor, leading to the activation of intracellular signaling pathways that result in the inhibition of platelet aggregation and relaxation of coronary arteries . This mechanism is crucial for its therapeutic effects in cardiovascular diseases.
生化分析
Biochemical Properties
Ataprost plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, Ataprost is known to inhibit ADP-induced platelet aggregation . This interaction suggests that Ataprost may have a role in modulating platelet function and potentially influencing blood clotting processes.
Cellular Effects
It is known that Ataprost can relieve coronary spasm , suggesting that it may influence the function of heart muscle cells
Molecular Mechanism
It is known to be more active than Carboprostacyclin in inhibiting ADP-induced platelet aggregation . This suggests that Ataprost may interact with platelet ADP receptors, inhibiting their activation and thus preventing platelet aggregation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ataprost involves multiple steps, starting with the esterification of 4alpha-carboxymethyl-5beta-benzyloxymethyl-cyclopent-2-en-1alpha-ol with methyl iodide and potassium carbonate in acetone to form the corresponding methyl ester. This intermediate undergoes further reactions, including cyclization, bromination, and Wittig condensation, to yield the final product .
Industrial Production Methods: Industrial production of Ataprost typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
化学反应分析
Types of Reactions: Ataprost undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in methylene chloride.
Reduction: Sodium borohydride in methanol.
Substitution: Triethyl orthoacetate and potassium tert-butoxide in benzene.
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield Ataprost.
相似化合物的比较
Similar Compounds:
Carboprostacyclin: Ataprost is an analogue of Carboprostacyclin and demonstrates 2.6 times greater efficacy in inhibiting ADP-induced platelet aggregation.
Latanoprost: Another prostaglandin analogue used in the treatment of glaucoma.
Tafluprost: Similar to Latanoprost, used for reducing intraocular pressure.
Uniqueness: Ataprost’s unique ability to inhibit platelet aggregation and alleviate coronary spasm with higher efficacy compared to Carboprostacyclin makes it a valuable compound in cardiovascular therapy .
属性
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-4-[(E,3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c22-19(15-6-2-3-7-15)10-9-17-18-12-14(5-1-4-8-21(24)25)11-16(18)13-20(17)23/h5,9-10,15-20,22-23H,1-4,6-8,11-13H2,(H,24,25)/b10-9+,14-5+/t16-,17+,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLGLHQHLFISGJ-YLBFUXKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C=CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83997-19-7 | |
Record name | Ataprost [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083997197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATAPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41LMG25QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。